![molecular formula C7H4ClIN2O B11757242 6-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-4-ol](/img/structure/B11757242.png)
6-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-4-ol is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by the presence of chlorine and iodine substituents on the pyrrolopyridine ring, which can significantly influence its chemical properties and reactivity. Pyrrolopyridines are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-4-ol typically involves multi-step organic reactions. One common synthetic route starts with the formation of the pyrrolopyridine core, followed by the introduction of chlorine and iodine substituents. The reaction conditions often include the use of strong bases, halogenating agents, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-4-ol can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium iodide (NaI) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts and bases like triethylamine (TEA) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
6-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-4-ol has several scientific research applications, including:
Medicinal Chemistry: It is explored for its potential as a kinase inhibitor, particularly targeting fibroblast growth factor receptors (FGFRs) which are implicated in cancer.
Chemical Biology: Used as a probe to study biological pathways and molecular interactions.
Material Science: Investigated for its potential use in organic electronics and as a building block for functional materials.
Mecanismo De Acción
The mechanism of action of 6-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-4-ol involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the ATP-binding site of FGFRs, thereby inhibiting their activity and downstream signaling pathways. This can lead to the suppression of tumor cell proliferation and migration .
Comparación Con Compuestos Similares
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar bicyclic structure and are also explored for their biological activities.
Indole Derivatives: Indoles are another class of heterocyclic compounds with diverse biological activities and are structurally related to pyrrolopyridines.
Uniqueness
6-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-4-ol is unique due to the presence of both chlorine and iodine substituents, which can enhance its reactivity and binding affinity to molecular targets. This makes it a valuable compound for developing potent inhibitors and studying complex biological systems.
Propiedades
Fórmula molecular |
C7H4ClIN2O |
|---|---|
Peso molecular |
294.48 g/mol |
Nombre IUPAC |
6-chloro-3-iodo-1,7-dihydropyrrolo[2,3-b]pyridin-4-one |
InChI |
InChI=1S/C7H4ClIN2O/c8-5-1-4(12)6-3(9)2-10-7(6)11-5/h1-2H,(H2,10,11,12) |
Clave InChI |
BUROZCWRPZVBGC-UHFFFAOYSA-N |
SMILES canónico |
C1=C(NC2=C(C1=O)C(=CN2)I)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


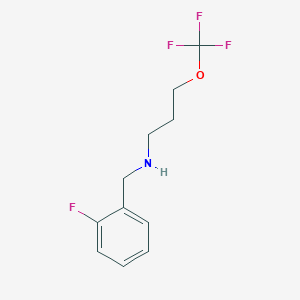
![{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}(heptyl)amine](/img/structure/B11757162.png)

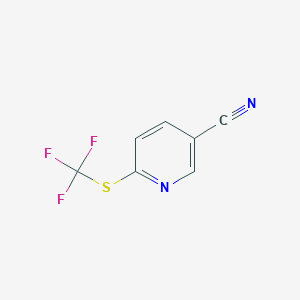

![1-benzyl-4-oxo-1H,4H,5H-pyrrolo[3,2-c]pyridine-6-carboxamide](/img/structure/B11757183.png)
![[(2-Fluoro-3-methoxyphenyl)methyl]boronic acid](/img/structure/B11757187.png)
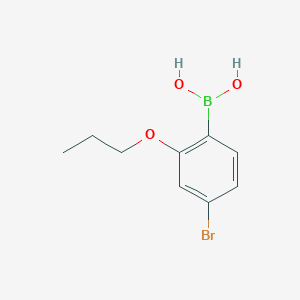
![(1R,4R)-2-Azabicyclo[2.2.1]heptan-5-one hydrochloride](/img/structure/B11757196.png)
![4-Azabicyclo[5.1.0]octane-8-carbonitrile](/img/structure/B11757214.png)
![[(2-Chloro-benzyl)-methyl-amino]-acetic acid](/img/structure/B11757215.png)
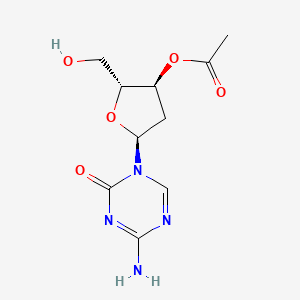
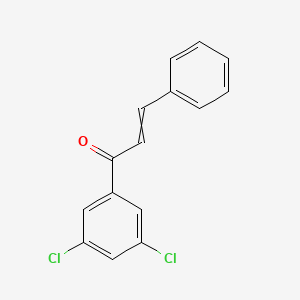
![4-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B11757234.png)
